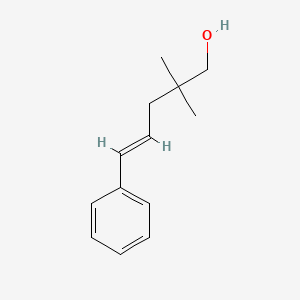![molecular formula C8H7BF4O3 B13576710 [4-Fluoro-2-(2,2,2-trifluoroethoxy)phenyl]boronicacid](/img/no-structure.png)
[4-Fluoro-2-(2,2,2-trifluoroethoxy)phenyl]boronicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-Fluoro-2-(2,2,2-trifluoroethoxy)phenyl]boronic acid is a boronic acid derivative that has gained attention in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with fluoro and trifluoroethoxy groups. The molecular formula of this compound is C8H7BF4O3.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [4-Fluoro-2-(2,2,2-trifluoroethoxy)phenyl]boronic acid typically involves the reaction of 2-(2,2,2-trifluoroethoxy) bromobenzene with isopropyl borate in the presence of a base such as isopropylmagnesium chloride. The reaction is carried out in a solvent like tetrahydrofuran at low temperatures, usually around -15°C to -10°C .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and purity.
Analyse Chemischer Reaktionen
Types of Reactions
[4-Fluoro-2-(2,2,2-trifluoroethoxy)phenyl]boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling Reactions: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.
Oxidation and Reduction Reactions: The boronic acid group can be oxidized to form boronic esters or reduced under specific conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, often used to deprotonate the boronic acid group.
Solvents: Tetrahydrofuran, dimethylformamide, and water are commonly used solvents.
Major Products
The major products formed from these reactions include biaryl compounds, boronic esters, and other derivatives depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
[4-Fluoro-2-(2,2,2-trifluoroethoxy)phenyl]boronic acid has several applications in scientific research:
Wirkmechanismus
The mechanism of action of [4-Fluoro-2-(2,2,2-trifluoroethoxy)phenyl]boronic acid is primarily related to its ability to participate in cross-coupling reactions, forming stable carbon-carbon bonds. The boronic acid group interacts with palladium catalysts, facilitating the transfer of the aryl group to the halide partner. This mechanism is crucial in the formation of biaryl compounds, which are important in pharmaceuticals and materials science .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Trifluoromethoxyphenylboronic acid: Similar in structure but with a trifluoromethoxy group instead of a trifluoroethoxy group.
4-Fluorophenylboronic acid: Lacks the trifluoroethoxy group, making it less sterically hindered.
4-(Trifluoromethyl)phenylboronic acid: Contains a trifluoromethyl group, which affects its reactivity and applications.
Uniqueness
The presence of both fluoro and trifluoroethoxy groups in [4-Fluoro-2-(2,2,2-trifluoroethoxy)phenyl]boronic acid imparts unique electronic and steric properties, making it particularly useful in specific cross-coupling reactions and the synthesis of complex molecules. Its unique structure allows for the formation of compounds with distinct biological activities and industrial applications.
Eigenschaften
Molekularformel |
C8H7BF4O3 |
|---|---|
Molekulargewicht |
237.95 g/mol |
IUPAC-Name |
[4-fluoro-2-(2,2,2-trifluoroethoxy)phenyl]boronic acid |
InChI |
InChI=1S/C8H7BF4O3/c10-5-1-2-6(9(14)15)7(3-5)16-4-8(11,12)13/h1-3,14-15H,4H2 |
InChI-Schlüssel |
CRKKIFHAOIQYNU-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=C(C=C(C=C1)F)OCC(F)(F)F)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(azetidin-3-yl)methyl]-4-iodo-1H-pyrazolehydrochloride](/img/structure/B13576643.png)


![2-[3-[4-(cyclopropanecarbonyl)piperazin-1-yl]-3-oxopropyl]-3H-quinazolin-4-one](/img/structure/B13576692.png)

